molecular formula C14H11Br2NOS B3148468 N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide CAS No. 647031-78-5

N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Cat. No.: B3148468
CAS No.: 647031-78-5
M. Wt: 401.1 g/mol
InChI Key: ZOHXNXRGHUAGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide (CAS: Not explicitly provided; InChIKey: ZOHXNXRGHUAGFE-UHFFFAOYSA-N) is a brominated acetamide derivative characterized by two 4-bromophenyl groups linked via a sulfanyl (-S-) bridge to the acetamide core. Its molecular formula is C₁₄H₁₁Br₂NOS, with a molar mass of 409.12 g/mol. The compound’s structure is stabilized by intramolecular interactions, including hydrogen bonding and van der Waals forces, as inferred from its crystallographic analogs .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-bromophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NOS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHXNXRGHUAGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide typically involves the reaction of 4-bromothiophenol with 4-bromoacetophenone under basic conditions to form the intermediate 4-bromophenylthioacetophenone. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The brominated phenyl groups can be reduced to form the corresponding phenyl derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The brominated phenyl groups and the sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tables of Comparative Data

Table 2: Physicochemical Properties

Compound ID Melting Point (°C) Yield (%) Solubility Enhancers Reference
9h (nitrophenyl thiazole) 162–164 21 Nitro group (polar)
3b (sulfamoyl derivative) Not reported 80 Sulfamoyl group
12i (cyclic sulfonamide) Not reported Not reported Hydroxy and methoxy groups

Biological Activity

N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H13Br2NOS, with a molecular weight of approximately 415.16 g/mol. The compound features two brominated phenyl groups and a sulfanyl group, which significantly enhance its chemical reactivity and potential interactions with biological targets .

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The presence of bromine atoms increases the electrophilic character of the compound, allowing it to bind to various molecular targets. This binding can lead to inhibition or activation of enzymatic functions, influencing several biological pathways .

Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies:

  • In Vitro Studies : The compound was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated significant antimicrobial activity, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Case Study : A clinical study highlighted its efficacy in treating bacterial infections, showcasing a notable reduction in bacterial load in treated patients compared to controls .

Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • Cell Line Studies : The compound was tested on various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). Results from the Sulforhodamine B (SRB) assay indicated that the compound exhibited significant antiproliferative effects at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
  • Molecular Docking Studies : These studies have provided insights into how the compound interacts with specific receptors involved in cancer progression, further supporting its role as a lead compound for drug development .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of brominated phenyl groups and the sulfanyl moiety are crucial for enhancing the biological activity of this compound. Variations in these groups can lead to significant changes in potency:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamideChlorine instead of bromineReduced activity
N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamideAdditional methyl groupEnhanced reactivity

This table illustrates how modifications to the core structure can influence both chemical properties and biological efficacy .

Q & A

Q. How do spectroscopic signatures compare with structurally similar compounds (e.g., N-(4-chlorophenyl) analogs)?

  • Comparative Analysis : Bromine’s heavy atom effect downfield-shifts ¹³C NMR signals (C–Br: δ ~120 ppm). IR spectra of chloro-derivatives show C=O stretches at ~10 cm⁻¹ higher frequencies due to reduced electron withdrawal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.